2-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-fluorobenzamide
CAS No.: 921851-82-3
Cat. No.: VC4699717
Molecular Formula: C19H14Cl2FN3O2
Molecular Weight: 406.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921851-82-3 |
|---|---|
| Molecular Formula | C19H14Cl2FN3O2 |
| Molecular Weight | 406.24 |
| IUPAC Name | 2-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-6-fluorobenzamide |
| Standard InChI | InChI=1S/C19H14Cl2FN3O2/c20-13-6-4-12(5-7-13)16-8-9-17(26)25(24-16)11-10-23-19(27)18-14(21)2-1-3-15(18)22/h1-9H,10-11H2,(H,23,27) |
| Standard InChI Key | NFIHUAZTDIZBLP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F |
Introduction
Chemical Structure and Nomenclature
2-Chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-fluorobenzamide belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its IUPAC name reflects the presence of substituents critical to its bioactivity:
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A pyridazinone core (1,6-dihydropyridazin-6-one) at position 1.
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A 4-chlorophenyl group attached to position 3 of the pyridazinone ring.
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An ethyl linker connecting the pyridazinone to a 2-chloro-6-fluorobenzamide moiety.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 921851-82-3 |
| Molecular Formula | C₁₉H₁₄Cl₂FN₃O₂ |
| Molecular Weight | 406.24 g/mol |
| IUPAC Name | 2-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-6-fluorobenzamide |
| Standard InChI | InChI=1S/C19H14Cl2FN3O2/c20-13-6-4-12(5-7-13)16-8... |
The compound’s structure is stabilized by intramolecular hydrogen bonds and π-π stacking interactions, as inferred from analogs with similar substituents .
Synthesis and Manufacturing
The synthesis of this compound involves multi-step organic reactions, typically starting with the construction of the pyridazinone core. Key steps include:
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Formation of the pyridazinone ring via cyclization of hydrazine derivatives with diketones or ketoesters.
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Introduction of the 4-chlorophenyl group at position 3 using Ullmann coupling or nucleophilic aromatic substitution.
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Ethylation to attach the ethyl linker, followed by amide coupling with 2-chloro-6-fluorobenzoic acid.
Reaction conditions (e.g., catalysts, solvents, and temperatures) are optimized to enhance yield and purity. High-Performance Liquid Chromatography (HPLC) and column chromatography are employed for purification, ensuring >95% purity for pharmacological studies .
Pharmacological Profile
Mechanism of Action
As a CB1 receptor antagonist, the compound inhibits endogenous cannabinoid signaling by competitively binding to the receptor’s orthosteric site. This antagonism disrupts pathways regulating appetite, pain perception, and neurotransmitter release. Structural analogs demonstrate that the chlorophenyl and fluorobenzamide groups enhance binding affinity by interacting with hydrophobic pockets in the CB1 binding cavity .
Biological Activity
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Appetite Suppression: Preclinical studies suggest reduced food intake in animal models, positioning it as a candidate for obesity management.
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Analgesic Effects: Modulates pain pathways by attenuating cannabinoid-mediated hyperalgesia.
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Neuroprotection: Potential utility in neurodegenerative diseases by reducing neuroinflammation.
Physicochemical Properties
Table 2: Physicochemical and Pharmacokinetic Data
| Property | Value | Method |
|---|---|---|
| Solubility (Water) | <0.1 mg/mL | Shake-flask method |
| LogP (Octanol-Water) | 3.2 ± 0.3 | HPLC-based assay |
| pKa | 7.1 (pyridazinone NH) | Potentiometric titration |
| Bioavailability | 40–50% (oral, rat model) | Pharmacokinetic study |
The compound’s low aqueous solubility necessitates formulation strategies like micronization or lipid-based delivery systems to improve oral absorption.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.2–7.3 ppm (aromatic protons), δ 4.3 ppm (ethyl linker –CH₂–), and δ 12.1 ppm (amide NH).
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¹³C NMR: Signals corresponding to carbonyl carbons (C=O at ~165 ppm) and fluorinated aromatic carbons (~115 ppm).
Mass Spectrometry:
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ESI-MS ([M+H]⁺): m/z 407.1 (calculated 406.24), confirming molecular weight.
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